N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran (THP) ring substituted with a phenyl group at the 4-position and a carboxamide moiety. The ethyl chain extending from the carboxamide nitrogen is further functionalized with a 6-bromoindole group.
Properties
Molecular Formula |
C22H23BrN2O2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H23BrN2O2/c23-19-7-6-17-8-12-25(20(17)16-19)13-11-24-21(26)22(9-14-27-15-10-22)18-4-2-1-3-5-18/h1-8,12,16H,9-11,13-15H2,(H,24,26) |
InChI Key |
JOZHROAFYUDNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling with Ethylamine: The brominated indole is then coupled with ethylamine to form the N-[2-(6-bromo-1H-indol-1-yl)ethyl] intermediate.
Formation of the Tetrahydropyran Moiety: The tetrahydropyran moiety is synthesized separately and then coupled with the N-[2-(6-bromo-1H-indol-1-yl)ethyl] intermediate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromine Site
The bromine atom at the indole’s 6-position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols, with reaction efficiency dependent on catalysts and solvents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromoindole moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation.
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 6-phenylindole derivative | 82% |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Morpholine | 6-(morpholin-4-yl)indole | 70% |
Amide Bond Transformations
The carboxamide group undergoes hydrolysis and coupling reactions, influenced by pH and catalysts.
| Reaction | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 hrs | Tetrahydropyran-4-carboxylic acid | 90% | Indole and phenyl groups remain intact; used for metabolic studies. |
| EDC-Mediated Coupling | EDC/HOBt, DCM | Peptide-conjugated analog | 60% | Selective amide activation without bromine displacement. |
Cyclization Reactions
Intramolecular cyclizations form fused heterocyclic systems under thermal or catalytic conditions.
Reductive Dehalogenation
Controlled reduction removes bromine while preserving other functional groups.
| Reducing Agent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C | De-brominated indole | 85% | Carboxamide and tetrahydropyran remain unaffected. |
| Zn/NH₄Cl | H₂O/THF, 60°C | Same as above | 72% | Cost-effective but slower kinetics. |
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Structure : Shares the 4-phenyl-THP-carboxamide core but replaces the 6-bromoindole-ethyl chain with a naphthalen-1-yl group.
- Activity : Exhibits IDO1 inhibition (IC50: 9.8 μM) with selectivity against tryptophan 2,3-dioxygenase 2 (TDO2; IC50: ~100 μM) .
N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (6zc)
Bromoindole-Containing Analogues
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide (Compound 23)
- Structure : Contains a 6-bromoindole linked via an acetamide group to a dichlorobenzyl-carbamimidoyl scaffold.
- Synthetic Yield : 57.8%, indicating moderate synthetic feasibility .
- Key Difference : The additional acetamido and dichlorobenzyl groups may enhance target affinity but increase molecular weight (MW: 509.9 g/mol) compared to the target compound .
6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide
- Structure : Replaces the THP ring with a benzothiophene core, retaining the bromoindole group.
- Physicochemical Properties : MW: 387.3 g/mol; SMILES:
c4c3cc(C(Nc1cccc2nccc12)=O)sc3cc(Br)c4. - Implications : The planar benzothiophene may reduce conformational flexibility compared to the THP ring, affecting binding kinetics .
Enzyme Inhibitor Analogues (H-Series and DM-25)
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl)
- Structure: Features a sulfonamide-linked isoquinoline and p-bromocinnamyl group.
- Activity : Broad-spectrum kinase inhibitor (e.g., protein kinase A).
- Key Difference: The sulfonamide and isoquinoline groups diverge significantly from the THP-carboxamide scaffold, highlighting structural diversity among enzyme inhibitors .
DM-25 (N-((6-ethyl-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide)
Comparative Data Table
Key Insights
- Structural Flexibility vs. Activity : The THP ring in the target compound may offer conformational flexibility advantageous for binding to enzymes like IDO1, whereas rigid cores (e.g., benzothiophene in ) could limit adaptability.
- Role of Halogenation : The 6-bromoindole group in the target compound and analogues (e.g., ) may facilitate halogen bonding with enzymatic targets, a feature absent in naphthyl or CF3-containing compounds.
- Selectivity Profiles : The naphthyl analogue’s selectivity against TDO2 suggests that substituent bulk and electronics critically influence isoform specificity.
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of an indole moiety and a tetrahydropyran ring, suggests possible interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrN2O2 |
| Molecular Weight | 373.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related indole derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
- Receptor Modulation : Given the structural features of the compound, it may interact with G-protein-coupled receptors (GPCRs). GPCRs are significant targets in drug discovery due to their role in signal transduction across cell membranes .
- Antioxidant Activity : Some indole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that indole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. The specific compound demonstrated significant activity against breast cancer cells, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Properties
Another research article highlighted the antimicrobial activity of similar compounds against gram-positive and gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing that some derivatives inhibited bacterial growth effectively, suggesting potential as antibiotic agents .
Study 3: Neuroprotective Effects
Research has indicated that indole-based compounds possess neuroprotective properties. A study involving animal models demonstrated that these compounds could mitigate neurodegeneration induced by oxidative stress, potentially offering therapeutic avenues for diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
